Ramipril
Overview
Description
Ramipril is a medication belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used to treat high blood pressure, heart failure, and diabetic kidney disease. Additionally, it is used as a preventative medication to reduce the risk of heart attack, stroke, or cardiovascular death in high-risk patients . This compound is a prodrug, which means it is metabolized in the body to its active form, ramiprilat .
Mechanism of Action
Biochemical Pathways
The inhibition of ACE by Ramipril disrupts the RAAS pathway, leading to a decrease in angiotensin II levels . This results in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure . In addition, this compound has been shown to have potent effects on atherosclerosis progression and plaque stabilization .
Pharmacokinetics
This compound is a prodrug that undergoes de-esterification in the liver to form its active metabolite, ramiprilat . It is extensively metabolized in the body, with less than 2% of the dose excreted as unchanged parent . The bioavailability of this compound is approximately 28% . It is primarily excreted in the urine as ramiprilat and the glucuronate conjugate of ramiprilat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in patients with reduced renal function or hepatic failure, the pharmacokinetics of this compound can be affected, leading to increased plasma concentration and half-life of ramiprilat . Furthermore, the environmental risk posed by the use of this compound is predicted to be insignificant .
Biochemical Analysis
Biochemical Properties
Ramipril plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. The primary target of this compound is the angiotensin-converting enzyme (ACE), which it inhibits to prevent the formation of angiotensin II. This inhibition leads to a decrease in vasoconstriction and aldosterone secretion, resulting in lowered blood pressure. Additionally, this compound interacts with bradykinin, a peptide that causes blood vessels to dilate. By inhibiting ACE, this compound increases bradykinin levels, further contributing to its antihypertensive effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In endothelial cells, this compound enhances nitric oxide production, leading to vasodilation and improved blood flow. It also reduces oxidative stress and inflammation in vascular smooth muscle cells, thereby protecting against atherosclerosis. In cardiac myocytes, this compound prevents hypertrophy and fibrosis, which are common in heart failure. Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE, which prevents the conversion of angiotensin I to angiotensin II. This inhibition reduces the binding of angiotensin II to its receptors, leading to decreased vasoconstriction and aldosterone secretion. Additionally, this compound increases bradykinin levels by inhibiting its degradation, resulting in enhanced vasodilation. At the molecular level, this compound binds to the active site of ACE, blocking its enzymatic activity and preventing the formation of angiotensin II .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed and converted to its active metabolite, ramiprilat, which has a longer half-life. The stability of this compound and ramiprilat in biological samples is crucial for accurate biochemical analysis. Over time, this compound and ramiprilat may degrade, affecting their efficacy and potency. Long-term studies have shown that this compound maintains its antihypertensive effects and improves cardiovascular outcomes with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, this compound may cause hypotension, renal impairment, and electrolyte imbalances. In animal studies, this compound has been shown to improve cardiac function and reduce mortality in heart failure models. The therapeutic window of this compound is crucial for achieving optimal benefits while minimizing potential toxic effects .
Metabolic Pathways
This compound is metabolized in the liver to its active form, ramiprilat, primarily by esterases. Ramiprilat is further metabolized by glucuronidation and excreted in the urine. The metabolic pathways of this compound involve interactions with various enzymes, including cytochrome P450 enzymes. These interactions can affect the pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic use .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it is metabolized to ramiprilat. Ramiprilat is then distributed to target tissues, including the heart, kidneys, and blood vessels. The distribution of this compound and ramiprilat is influenced by factors such as protein binding and tissue permeability. These factors determine the concentration of this compound at its site of action and its overall therapeutic effects .
Subcellular Localization
The subcellular localization of this compound and ramiprilat is critical for their activity and function. Ramiprilat primarily localizes to the endoplasmic reticulum and plasma membrane, where it interacts with ACE. The targeting signals and post-translational modifications of Ramiprilat direct it to specific compartments, ensuring its effective inhibition of ACE. The subcellular localization of this compound and ramiprilat is essential for their pharmacological actions and therapeutic outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ramipril involves the reaction of (s,s,s)-2-azobicyclo[3,3,0]octane-3-carboxylic acid derivative with N-[1-(s)-ethoxycarbonyl-3-phenylpropyl]-L-alanine under the action of a condensation reagent . The process includes catalytic hydrogenation deprotection and purification steps to obtain this compound with high purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to minimize impurities and achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ramipril undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. As a prodrug, this compound is hydrolyzed in the liver to its active form, ramiprilat .
Common Reagents and Conditions: The hydrolysis of this compound to ramiprilat involves enzymatic saponification by esterases in the liver . The reaction conditions typically include a physiological pH and the presence of specific enzymes.
Major Products Formed: The primary product formed from the hydrolysis of this compound is ramiprilat, which is the active metabolite responsible for the drug’s therapeutic effects .
Scientific Research Applications
Ramipril has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its effects on hypertension, heart failure, and diabetic nephropathy . Additionally, this compound is used in bioequivalence studies to compare the pharmacokinetics of different formulations . In forensic toxicology, this compound and its metabolite ramiprilat are analyzed to determine toxic concentration ranges in cases of drug overdose or poisoning .
Comparison with Similar Compounds
Ramipril is similar to other ACE inhibitors such as lisinopril, perindopril, and trandolapril . this compound is unique in its chemical structure, which includes a second cyclopentane ring instead of a cyclohexane ring found in trandolapril . This structural difference may contribute to variations in pharmacokinetics and pharmacodynamics among these compounds.
List of Similar Compounds:- Lisinopril
- Perindopril
- Trandolapril
- Enalapril
- Captopril
This compound’s unique structure and its effectiveness in reducing cardiovascular events make it a valuable medication in the treatment of hypertension and related conditions.
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-JBDAPHQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023551 | |
Record name | Ramipril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ramipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>62.5 [ug/mL] (The mean of the results at pH 7.4), 3.5mg/L, Sparingly soluble in water, Freely soluble in methanol, Soluble in polar substances and buffered aqueous solutions, 3.90e-02 g/L | |
Record name | SID49664947 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Ramipril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00178 | |
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Record name | Ramipril | |
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Record name | Ramipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Ramipril inhibits the RAAS system by binding to and inhibiting ACE thereby preventing the conversion of angiotensin I to angiotensin II. As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs. AT1R mediates vasoconstriction, inflammation, fibrosis, and oxidative stress through a variety of signaling pathways. These include Gq coupling to the inositol triphosphate pathway, activation of phospholipases C, A2, and D which contribute to eicosanoid production, activation of Ca2+-dependent and MAP kinases, Gi and G12/13, and eventual activation of the Jak/STAT pathway leading to cell growth and production of extracellular matrix components. AT1R activation also leads to increased activity of membrane-bound NADH/NADPH oxidase which contributes to production of reactive oxygen species. Decreased activation of this receptor mediates the renoprotective, antihypertensive, and cardioprotective effects of ramipril by reducing inflammation and vasoconstriction. AT2R acts in opposition to the effects of AT1R by activating phosphotyrosine phosphatases which inhibit MAP kinases, inhibiting Ca2+ channel opening, and stimulating cGMP and nitric oxide production leading to vasodilation. These counteracting effects are shared by the Mas receptor which is activated by Ang(1-7), a subtype of angiotensin produced by plasma esterases from AngI or by ACE2 from AngII produced through a secondary pathway by tonin and cathepsin G. Ang(1-7) also activates AT2R although the bulk of its effect is mediated by MasR. ACE is also responsible for the breakdown of bradykinin. The resulting buildup of bradykinin due to ACE inhibition is thought to mediate the characteristic dry-cough as a side effect of ACE inhibitor medications. | |
Record name | Ramipril | |
Source | DrugBank | |
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Color/Form |
Felty needles from ether, White crystalline solid | |
CAS No. |
87333-19-5 | |
Record name | Ramipril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87333-19-5 | |
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Record name | Ramipril | |
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Record name | Ramipril | |
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Record name | RAMIPRIL | |
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Record name | Ramipril | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |
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Record name | Ramipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
109 °C, MP: 105-112 °C | |
Record name | Ramipril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Ramipril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ramipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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